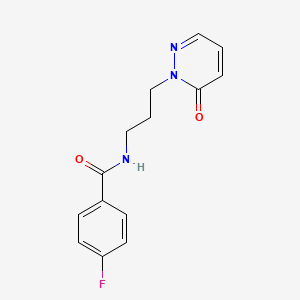

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c15-12-6-4-11(5-7-12)14(20)16-8-2-10-18-13(19)3-1-9-17-18/h1,3-7,9H,2,8,10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFLQSFRKCGPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H23FN4O4S

Molecular Weight: 458.5 g/mol

IUPAC Name: N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide

Structural Representation

The compound's structure can be represented as follows:

2D Structure

2D Structure

Research indicates that this compound may exhibit various biological activities, including:

- Inhibitory Effects on Enzymes: The compound has shown potential as an inhibitor of specific enzymes related to metabolic pathways, particularly those involved in oxidative stress and inflammation.

- Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate cellular damage caused by free radicals.

- Antimicrobial Activity: Some derivatives of the pyridazinone structure have demonstrated antibacterial and antifungal properties.

Antioxidant Activity

A study conducted on related compounds indicated that derivatives with a fluorine substituent exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts. This suggests that the presence of the fluoro group may play a crucial role in enhancing the biological efficacy of the compound .

Enzyme Inhibition

The compound's structure suggests potential interactions with acetylcholinesterase (AChE), which could lead to implications in neurodegenerative diseases. Research on similar compounds has shown that modifications in the aromatic systems can significantly affect AChE inhibition .

Case Studies

- Study on Antioxidant Activity : A study published in Bioorganic & Medicinal Chemistry evaluated several pyridazinone derivatives, including this compound. The results demonstrated significant antioxidant activity through radical scavenging assays, indicating its potential for therapeutic applications in oxidative stress-related conditions .

- Enzyme Interaction Analysis : Molecular docking studies have been performed to predict the binding affinity of this compound with AChE. The results showed promising interactions, suggesting that this compound could be further explored for its neuroprotective effects in Alzheimer's disease models .

Comparative Biological Activity Table

| Compound Name | Molecular Weight | Antioxidant Activity | AChE Inhibition | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 458.5 g/mol | High | Moderate | Present |

| Related Pyridazinone Derivative | 450 g/mol | Moderate | High | Absent |

Comparison with Similar Compounds

4-Fluoro-N-(3-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl)propyl)benzamide

Structural Differences :

- This analog () incorporates an additional 4-fluorophenyl group on the pyridazinone ring, increasing steric bulk and aromaticity.

- Functional Implications :

Otaplimastatum

Structural Profile :

- Contains a quinazoline-2,4-dione core instead of pyridazinone ().

- Features dual propylacetamide chains linked to nitrogen atoms.

Functional Contrast :

Parimifasorum

Functional Contrast :

- Chlorine substituents may improve antimicrobial activity, diverging from the fluorine-mediated CNS or cardiovascular effects seen in pyridazinone derivatives .

Compound 3a (Benzimidazole-Tetrahydroacridine Hybrid)

Functional Contrast :

- Tetrahydroacridine is a cholinesterase inhibitor (e.g., for Alzheimer’s disease), while benzimidazole is common in antiparasitic drugs.

- The target compound’s pyridazinone-benzamide scaffold lacks the acetylcholinesterase-targeting acridine group, suggesting distinct therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.